2-(2,6-Difluorophenyl)cyclopropan-1-amine

Physicochemical profiling Medicinal chemistry Lead optimization

2-(2,6-Difluorophenyl)cyclopropan-1-amine (CAS 1157693-14-5, free base; CAS 1311317-55-1, hydrochloride) is a fluorinated phenylcyclopropylamine (PCPA) derivative with molecular formula C₉H₉F₂N and molecular weight 169.17 g/mol. The compound belongs to the arylcyclopropylamine class, structurally related to the clinical MAO inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) but distinguished by a 2,6-difluoro substitution pattern on the phenyl ring.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B12223694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)cyclopropan-1-amine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=C(C=CC=C2F)F
InChIInChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2
InChIKeyFPGVHAXCODNNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Difluorophenyl)cyclopropan-1-amine – Key Compound Identity and Research-Use Profile for Procurement Decisions


2-(2,6-Difluorophenyl)cyclopropan-1-amine (CAS 1157693-14-5, free base; CAS 1311317-55-1, hydrochloride) is a fluorinated phenylcyclopropylamine (PCPA) derivative with molecular formula C₉H₉F₂N and molecular weight 169.17 g/mol . The compound belongs to the arylcyclopropylamine class, structurally related to the clinical MAO inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) but distinguished by a 2,6-difluoro substitution pattern on the phenyl ring [1]. This ortho,ortho′-difluoro arrangement imparts distinct electronic and steric properties that differentiate it from the 3,4-difluorophenyl isomer used as a ticagrelor intermediate and from mono-fluorinated or unsubstituted analogs [2]. The compound is commercially available primarily as a research chemical and synthetic building block, with the hydrochloride salt form (CAS 1311317-55-1) offering enhanced aqueous solubility for biological assay applications .

Why 2-(2,6-Difluorophenyl)cyclopropan-1-amine Cannot Be Replaced by Generic Phenylcyclopropylamine Analogs


Phenylcyclopropylamine derivatives are not functionally interchangeable. The position and number of fluorine substituents on the aromatic ring profoundly alter the amine basicity (pKa), lipophilicity, metabolic stability, and target-binding geometry [1]. The 2,6-difluoro substitution pattern places two electron-withdrawing fluorine atoms ortho to the cyclopropane attachment point, creating a unique steric and electronic microenvironment that differs fundamentally from the 3,4-difluoro isomer (used in ticagrelor synthesis), the 4-fluoro analog, or the unsubstituted parent tranylcypromine [2]. In HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) programs, the 2,6-difluorophenyl-cyclopropyl motif has been deliberately employed as a bioisosteric replacement for benzyl groups, achieving potency profiles that could not be replicated with other fluoro-substitution patterns [3]. Researchers who substitute any closely related phenylcyclopropylamine without verifying the substitution pattern risk altering the protonation state at physiological pH, disrupting key binding interactions, and invalidating comparative SAR conclusions. The quantitative evidence below establishes exactly where and how this compound is differentiated.

Quantitative Differentiation Evidence for 2-(2,6-Difluorophenyl)cyclopropan-1-amine Versus Closest Analogs


Amine Basicity (pKa) Differentiates 2,6-Difluoro from 3,4-Difluoro Isomer at Physiological pH

The predicted pKa of the conjugate acid of 2-(2,6-difluorophenyl)cyclopropan-1-amine is 8.05 ± 0.20 . This value is approximately 0.9 log units higher (more basic) than the reported pKa of 7.13 for the 3,4-difluorophenyl isomer (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine . At physiological pH 7.4, the 2,6-isomer exists predominantly in the protonated ammonium form (>80%), whereas the 3,4-isomer is closer to 50% protonated. This difference arises because the two ortho-fluorine atoms in the 2,6-isomer exert a weaker cumulative electron-withdrawing effect on the amine through the cyclopropane ring compared to the para/meta-oriented fluorines in the 3,4-isomer.

Physicochemical profiling Medicinal chemistry Lead optimization

HIV-1 NNRTI Potency of 2,6-Difluorophenyl-Cyclopropyl Derivatives Benchmarked Against Clinical Drugs Nevirapine and Efavirenz

Derivatives bearing the 1-(2,6-difluorophenyl)cyclopropyl scaffold (compounds 156–158; 2-(alkylthio)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-ones) were evaluated in cellular assays against wild-type HIV-1. These compounds displayed up to single-digit nanomolar antiviral activity, reported to be approximately 10-fold more potent than nevirapine and approximately 2-fold less potent than efavirenz under comparable conditions [1]. In contrast, analogous compounds bearing a benzyl or 3,5-dimethylbenzyl group at the same position failed to surpass this potency level, confirming that the 2,6-difluorophenyl-cyclopropyl motif was critical for the activity gain [1]. The target compound 2-(2,6-difluorophenyl)cyclopropan-1-amine serves as the key synthetic intermediate for constructing this pharmacophore.

Antiviral drug discovery HIV-1 reverse transcriptase Non-nucleoside inhibitors

Bioisosteric Replacement Advantage: 2,6-Difluorophenyl-Cyclopropyl Motif Overcomes Enantioselectivity Limitation of Benzylic Substituents

In the development of S-DABO (dihydro-alkylthio-benzyl-oxopyrimidine) class HIV-1 NNRTIs, the C6 α-benzylic methyl/ethyl substituent introduces a stereogenic center requiring enantioselective synthesis and chiral separation [1]. The 1-(2,6-difluorophenyl)cyclopropyl group – derived from 2-(2,6-difluorophenyl)cyclopropan-1-amine chemistry – replaces this benzylic substituent with an achiral 1,1-cyclopropylidene unit [1]. This bioisosteric replacement eliminates the enantiomer problem while maintaining or improving antiviral potency. The 2,6-difluoro substitution on the phenyl ring is specifically required to achieve the desired potency; the 2,6-difluorobenzyl analog had already been established as superior to unsubstituted benzyl in earlier S-DABO SAR [1]. This design strategy is documented in the Russian patent RU 2654067 C1, which describes an improved synthesis of 2-alkoxy-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-ones with yields of 84–94% [2].

Bioisosteric design HIV-1 NNRTI Medicinal chemistry strategy

Boiling Point and Physical Property Differentiation Impacts Purification Strategy

The predicted boiling point of 2-(2,6-difluorophenyl)cyclopropan-1-amine (free base) is 173.9 ± 40.0 °C at 760 mmHg, with a predicted density of 1.268 ± 0.06 g/cm³ . In contrast, the 3,4-difluorophenyl isomer exhibits a significantly higher predicted boiling point of 212.5 ± 40.0 °C . This ~39 °C difference in boiling point reflects the distinct intermolecular interactions resulting from the different fluorine substitution pattern and has practical implications for distillation-based purification, solvent selection, and handling protocols during scale-up. The 2,6-isomer's lower boiling point may facilitate purification by distillation under milder conditions, reducing thermal degradation risk compared to the higher-boiling 3,4-isomer.

Process chemistry Purification Physicochemical characterization

Patent-Protected Intermediate Status for Dual Therapeutic Programs (HIV-1 NNRTI and LSD1/MAO Inhibition)

2-(2,6-Difluorophenyl)cyclopropan-1-amine and its derivatives are explicitly covered in multiple patent families. US Patent US20120004262 (Oryzon Genomics) claims phenylcyclopropylamine derivatives including fluorinated variants for treatment of cancer and neurodegenerative diseases via LSD1 and MAO inhibition [1]. US Patent US20100324147 (Duke University) claims arylcyclopropylamine compounds as inhibitors of LSD1, MAO A, and MAO B [2]. Russian patent RU 2654067 C1 specifically claims an improved process for preparing 2-alkoxy-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-ones as HIV-1 NNRTIs, using the 2,6-difluorophenyl-cyclopropyl intermediate [3]. By contrast, the 3,4-difluorophenyl isomer is primarily claimed in patents related to ticagrelor synthesis (e.g., US Patent Application 20140323727) [4], establishing distinct and non-overlapping IP-protected application domains.

Intellectual property Drug discovery Patent landscape

Optimal Research and Industrial Application Scenarios for 2-(2,6-Difluorophenyl)cyclopropan-1-amine Based on Differentiated Evidence


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization Programs

Research groups developing S-DABO or related pyrimidinone-class HIV-1 NNRTIs should select 2-(2,6-difluorophenyl)cyclopropan-1-amine as the key building block for constructing the C6 1-(2,6-difluorophenyl)cyclopropyl pharmacophore. The derived compounds have demonstrated single-digit nanomolar anti-HIV-1 activity in cellular assays, approximately 10-fold superior to nevirapine [1]. The achiral cyclopropylidene group eliminates the enantiomeric separation burden associated with traditional α-benzylic substituents, and the patent RU 2654067 C1 provides a process advantage with yields of 84–94% [2]. Procurement of the (1R,2S)-trans racemic mixture (CAS 1643413-85-7) or the resolved (1R,2S)-enantiomer (CAS 1808068-80-5) enables direct entry into this SAR space.

LSD1/KDM1A Epigenetic Inhibitor Discovery and Cancer Therapeutics

Groups targeting lysine-specific demethylase 1 (LSD1) for oncology or neurodegenerative disease indications should evaluate 2-(2,6-difluorophenyl)cyclopropan-1-amine as a substituted tranylcypromine analog scaffold. Patents US20120004262 and US20100324147 explicitly claim phenylcyclopropylamine derivatives including fluorinated variants as LSD1 and MAO inhibitors [3][4]. The higher pKa (8.05) relative to the 3,4-difluoro isomer (7.13) results in a greater fraction of protonated amine at physiological pH, which may influence active-site binding interactions in the flavin-dependent amine oxidase domain . The hydrochloride salt (CAS 1311317-55-1) provides the aqueous solubility needed for biochemical and cellular LSD1 inhibition assays.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Fluorine Substitution Effects

For systematic SAR investigations of fluorine position effects on phenylcyclopropylamine biological activity, 2-(2,6-difluorophenyl)cyclopropan-1-amine serves as the essential ortho,ortho'-difluoro reference point. Comparative studies with the 3,4-difluoro isomer (CAS 633312-86-4), 2,4-difluoro isomer (CAS 1001318-18-8), 4-fluoro analog (CAS 220349-80-4), and unsubstituted tranylcypromine are necessary to deconvolute electronic versus steric contributions of fluorine substitution [5]. The compound's distinct boiling point (173.9 °C vs. 212.5 °C for 3,4-isomer) and pKa (8.05 vs. 7.13) provide orthogonal physicochemical readouts that correlate with in vitro biological outcomes .

Bioisosteric Replacement Strategy Development for Benzylic Pharmacophores

Medicinal chemistry teams seeking to replace metabolically labile or chirally complex benzylic substituents with cyclopropyl bioisosteres should use 2-(2,6-difluorophenyl)cyclopropan-1-amine as a model substrate. The 2,6-difluorophenyl-cyclopropyl motif has been validated as an effective bioisostere for 2,6-difluorobenzyl groups in HIV-1 NNRTIs, maintaining potency while eliminating the stereogenic center [1]. The commercially available racemic trans mixture (CAS 1643413-85-7) and individual enantiomers provide flexibility for both achiral and enantioselective SAR exploration. This bioisosteric strategy is generalizable to other target classes where benzyl-to-cyclopropyl substitution is desirable for improving metabolic stability or reducing molecular complexity [2].

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